molecular formula C17H28N2O B11092829 5'-Methyl-7'-propyl-1',3'-diazaspiro[cyclohexane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-one

5'-Methyl-7'-propyl-1',3'-diazaspiro[cyclohexane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-one

Cat. No.: B11092829
M. Wt: 276.4 g/mol
InChI Key: CMOACXVWIHSUTG-UHFFFAOYSA-N
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Description

5’-Methyl-7’-propyl-1’,3’-diazaspiro[cyclohexane-1,2’-tricyclo[3311~3,7~]decan]-6’-one is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Methyl-7’-propyl-1’,3’-diazaspiro[cyclohexane-1,2’-tricyclo[3.3.1.1~3,7~]decan]-6’-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a cyclohexane derivative with a diaza compound can lead to the formation of the spirocyclic structure. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity 5’-Methyl-7’-propyl-1’,3’-diazaspiro[cyclohexane-1,2’-tricyclo[3.3.1.1~3,7~]decan]-6’-one suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5’-Methyl-7’-propyl-1’,3’-diazaspiro[cyclohexane-1,2’-tricyclo[3.3.1.1~3,7~]decan]-6’-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, thiols

The reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds. These products can have different physical and chemical properties, making them useful for specific applications .

Scientific Research Applications

5’-Methyl-7’-propyl-1’,3’-diazaspiro[cyclohexane-1,2’-tricyclo[3.3.1.1~3,7~]decan]-6’-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5’-Methyl-7’-propyl-1’,3’-diazaspiro[cyclohexane-1,2’-tricyclo[3.3.1.1~3,7~]decan]-6’-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 5’,7’-Dimethyl-1’,3’-diazaspiro[cyclohexane-1,2’-tricyclo[3.3.1.1~3,7~]decan]-6’-one
  • Spiro[cyclopropane-1,2’-steroids]
  • Cyclohexane derivatives with spirocyclic structures

Uniqueness

5’-Methyl-7’-propyl-1’,3’-diazaspiro[cyclohexane-1,2’-tricyclo[3.3.1.1~3,7~]decan]-6’-one is unique due to its specific spirocyclic structure, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specialized applications in various fields .

Properties

Molecular Formula

C17H28N2O

Molecular Weight

276.4 g/mol

IUPAC Name

5-methyl-7-propylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,1'-cyclohexane]-6-one

InChI

InChI=1S/C17H28N2O/c1-3-7-16-12-18-10-15(2,14(16)20)11-19(13-16)17(18)8-5-4-6-9-17/h3-13H2,1-2H3

InChI Key

CMOACXVWIHSUTG-UHFFFAOYSA-N

Canonical SMILES

CCCC12CN3CC(C1=O)(CN(C2)C34CCCCC4)C

Origin of Product

United States

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